molecular formula C8H7N3O2 B1431467 5-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid CAS No. 1260384-84-6

5-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid

Cat. No. B1431467
CAS RN: 1260384-84-6
M. Wt: 177.16 g/mol
InChI Key: JHRSZUIZHQWYGR-UHFFFAOYSA-N
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Description

5-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. This compound is a heterocyclic ring system that contains a pyridazine ring fused with a pyrazole ring.

Mechanism Of Action

The mechanism of action of 5-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid is not well understood. However, it has been suggested that this compound may act by inhibiting specific enzymes or signaling pathways that are involved in various cellular processes. Further studies are required to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
5-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, this compound has been reported to have antioxidant, anti-inflammatory, and antitumor properties. It has also been shown to modulate the immune system and improve glucose metabolism in animal models.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 5-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid in lab experiments is its availability and relatively low cost. This compound can be easily synthesized in the laboratory using simple and cost-effective methods. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in some experimental setups.

Future Directions

There are several future directions for the research on 5-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid. One of the major areas of focus is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the identification of the exact mechanism of action of this compound and its potential targets in various cellular processes. Furthermore, the potential applications of this compound in material science and nanotechnology are also being explored.

Scientific Research Applications

5-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid has shown promising results in various scientific research applications. One of the major applications of this compound is in the field of medicinal chemistry, where it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. This compound has also been used as a building block for the synthesis of other biologically active molecules.

properties

IUPAC Name

5-methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-7-6(8(12)13)4-10-11(7)9-3-5/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHRSZUIZHQWYGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=NN2N=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylpyrazolo[1,5-b]pyridazine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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